molecular formula C16H17N5S B12246095 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12246095
M. Wt: 311.4 g/mol
InChI Key: DLQUQXYTEJYTNR-UHFFFAOYSA-N
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Description

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is a hybrid compound that combines the structural features of isothiazole and piperazine moieties. This compound is known for its significant pharmacological activities, particularly as a dopamine and serotonin antagonist, making it a valuable substance in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 6-methylpyrimidin-4-ylamine with piperazine, followed by the cyclization with 2-chlorobenzothiazole under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to its hybrid structure, combining isothiazole and piperazine moieties, which contributes to its distinct pharmacological profile. Its ability to act on multiple neurotransmitter receptors makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H17N5S/c1-12-10-15(18-11-17-12)20-6-8-21(9-7-20)16-13-4-2-3-5-14(13)22-19-16/h2-5,10-11H,6-9H2,1H3

InChI Key

DLQUQXYTEJYTNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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